(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Overview
Description
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is a synthetic analog of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This compound is primarily used in scientific research to study the physiological and pharmacological effects of thromboxane A2. Its molecular formula is C21H32O4, and it has a molecular weight of 348.5 .
Preparation Methods
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is synthesized through a series of chemical reactions involving prostaglandin endoperoxide analogs. The synthesis typically involves the use of methyl acetate as a solvent, and the compound is often pre-dissolved at a concentration of 10 mg/ml . The reaction conditions require careful control of temperature and pH to ensure the stability and purity of the final product.
Chemical Reactions Analysis
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used to study the synthesis and reactivity of prostaglandin analogs.
Biology: Employed in research on platelet aggregation and vasoconstriction.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid exerts its effects by mimicking the action of thromboxane A2. It binds to thromboxane A2 receptors on platelets and vascular smooth muscle cells, leading to platelet aggregation and vasoconstriction. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium .
Comparison with Similar Compounds
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is similar to other thromboxane A2 analogs, such as U-46619. it is unique in its stability and potency as a thromboxane A2 receptor agonist. Similar compounds include:
U-46619: Another thromboxane A2 analog with similar biological effects.
9,11-Methanoepoxy PGH2: A stable analog of thromboxane A2 used in various pharmacological studies
This compound stands out due to its enhanced stability and specific receptor binding properties, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h3-4,6-7,12-13,16-20,22H,2,5,8-11,14-15H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSKVZXPIQTFH-QMKAFUJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107529 | |
Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946602-01-3 | |
Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946602-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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